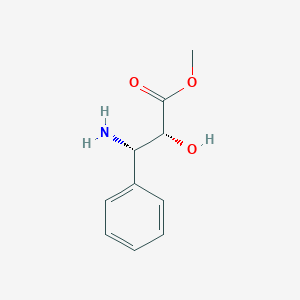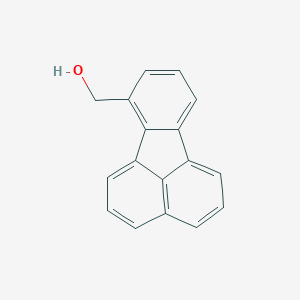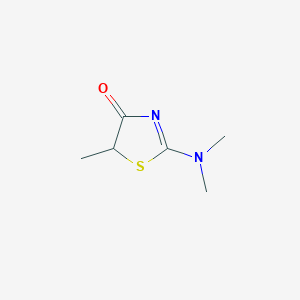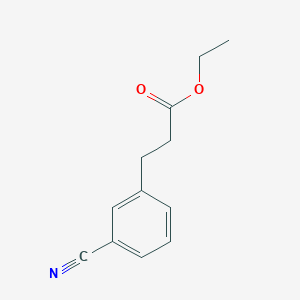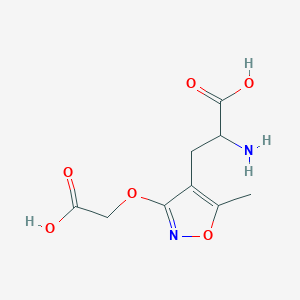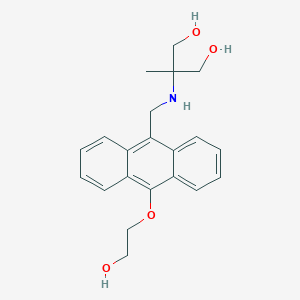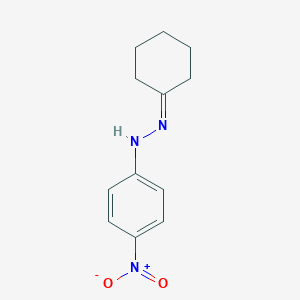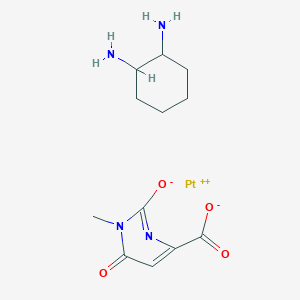
3-Modcpl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Modcpl, also known as 3-methoxy-4,5-dihydro-1H-2-benzopyran-7-carboxylic acid phenylmethyl ester, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. It belongs to the class of coumarin derivatives and has been found to possess several interesting biological properties.
Mécanisme D'action
The mechanism of action of 3-Modcpl is not fully understood, but it is thought to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 3-Modcpl has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-Modcpl exhibits several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Modcpl has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Modcpl in lab experiments is its ability to modulate the activity of various enzymes and receptors. This makes it a useful tool for investigating the biological pathways involved in inflammation, oxidative stress, and metabolism. However, one limitation of using 3-Modcpl is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-Modcpl. One area of interest is its potential use as a therapeutic agent for various inflammatory and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Modcpl and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 3-Modcpl could help facilitate its use in future research and drug discovery efforts.
In conclusion, 3-Modcpl is a synthetic compound that has shown promise as a pharmacological tool in various scientific research applications. It exhibits several interesting biological properties and has been found to modulate the activity of various enzymes and receptors. Further research is needed to fully understand its mechanism of action and to explore its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Modcpl involves the reaction of 4-hydroxycoumarin with phenylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to methylation using dimethyl sulfate or methyl iodide to obtain 3-Modcpl in high yield.
Applications De Recherche Scientifique
3-Modcpl has been extensively studied for its potential use as a pharmacological tool in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, 3-Modcpl has been shown to modulate the activity of several enzymes and receptors, making it a promising candidate for drug discovery.
Propriétés
Numéro CAS |
132461-44-0 |
|---|---|
Nom du produit |
3-Modcpl |
Formule moléculaire |
C12H18N4O4Pt |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;1-methyl-2-oxido-6-oxopyrimidine-4-carboxylate;platinum(2+) |
InChI |
InChI=1S/C6H6N2O4.C6H14N2.Pt/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2 |
Clé InChI |
ZJFVAGHRGDOKSU-UHFFFAOYSA-L |
SMILES |
CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
SMILES canonique |
CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonymes |
3-methylorotato-(1,2-diaminocyclohexane)platinum (II) 3-MODCPL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



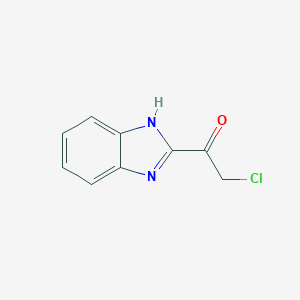
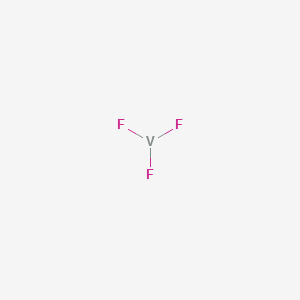
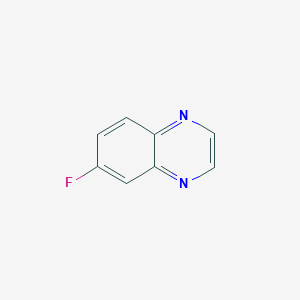

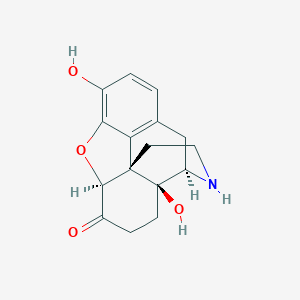
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

